4-bromo-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a fluoroethyl group at the 1-position, and an isopropoxymethyl group at the 3-position. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the bromine atom: Bromination at the 4-position can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the fluoroethyl group: This step involves the alkylation of the pyrazole nitrogen with a fluoroethyl halide, such as 2-fluoroethyl bromide, in the presence of a base.
Introduction of the isopropoxymethyl group: This can be achieved through the reaction of the pyrazole with isopropoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The isopropoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Oxidation products: Oxidized derivatives of the pyrazole.
Reduction products: Dehalogenated pyrazoles.
Hydrolysis products: Alcohol derivatives of the pyrazole.
Scientific Research Applications
4-bromo-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, fluoroethyl, and isopropoxymethyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(2-chloroethyl)-3-(isopropoxymethyl)-1H-pyrazole: Similar structure with a chlorine atom instead of a fluorine atom.
4-bromo-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole: Similar structure with a methoxymethyl group instead of an isopropoxymethyl group.
4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
4-bromo-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole is unique due to the specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the bromine atom, fluoroethyl group, and isopropoxymethyl group can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-1-(2-fluoroethyl)-3-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrFN2O/c1-7(2)14-6-9-8(10)5-13(12-9)4-3-11/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGQGCLFQSBGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Br)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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